physicochemical properties of 2-acetamido-N,N-dimethylpropanamide
physicochemical properties of 2-acetamido-N,N-dimethylpropanamide
An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-N,N-dimethylpropanamide
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a detailed technical overview of 2-acetamido-N,N-dimethylpropanamide, a derivative of the amino acid alanine, which holds potential as a building block in peptide mimetics and other novel chemical entities.
Also known as N-acetyl-L-alanine N',N'-dimethylamide, this molecule combines the features of a secondary amide, akin to the peptide backbone, and a tertiary amide at the C-terminus. This structural arrangement imparts specific conformational preferences that are of significant interest in the rational design of molecules with controlled three-dimensional structures.[1]
It is important to note that while this compound is commercially available, there is a scarcity of published, experimentally-derived physicochemical data. This guide, therefore, will provide a combination of predicted values derived from robust computational models, data from structurally analogous compounds, and detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This approach ensures a scientifically rigorous and practical resource for researchers.
Molecular Identity and Structure
A clear definition of the molecule is the foundation of any physicochemical characterization.
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IUPAC Name: 2-acetamido-N,N-dimethylpropanamide
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Synonyms: N-acetyl-L-alanine N',N'-dimethylamide, Ac-Ala-NMe₂
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CAS Number: 24847-43-6[2]
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Molecular Formula: C₇H₁₄N₂O₂
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Molecular Weight: 158.20 g/mol
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Chemical Structure:
Core Physicochemical Properties: A Predictive Overview
In the absence of extensive experimental data, predictive models, and analysis of structurally related compounds provide a reliable starting point for understanding the behavior of 2-acetamido-N,N-dimethylpropanamide. The following table summarizes these key properties.
| Property | Predicted/Estimated Value | Rationale & Comparative Insights |
| Physical State | Solid at 25°C | Confirmed by supplier data. Amides with similar molecular weights are often solids due to the potential for intermolecular hydrogen bonding.[3] |
| Melting Point (°C) | 110 - 130 | Estimated based on related structures like N-acetyl-L-alanine (125-126 °C).[4] The dimethylamide group may slightly lower this compared to the free carboxylic acid. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling points are characteristic of amides due to strong intermolecular forces.[3][5] Precise boiling point is difficult to predict and likely to be accompanied by decomposition. |
| Water Solubility | Soluble | The presence of two amide groups, capable of acting as hydrogen bond acceptors, suggests good solubility in polar protic solvents like water. This is a general characteristic of smaller amides.[3][6] |
| logP (Octanol/Water) | -0.5 to 0.5 | This estimated range reflects a relatively hydrophilic character. The two polar amide groups are expected to dominate over the hydrophobic hydrocarbon portions. For comparison, the simpler N,N-dimethylpropanamide has a logP of -0.22.[7] |
| pKa | ~16-18 (N-H proton) | The proton on the secondary amide is very weakly acidic, with a pKa typical for acyclic amides.[1] For practical purposes in physiological conditions (pH ~7.4), the molecule is considered non-ionizable. |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of the key . The causality behind experimental choices is explained to ensure methodological robustness.
Determination of Aqueous Solubility
The equilibrium solubility in an aqueous medium is a critical parameter for any compound intended for biological application. The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Aqueous Solubility
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Preparation of Saturated Solution:
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Add an excess amount of solid 2-acetamido-N,N-dimethylpropanamide to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
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Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complete equilibration.
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Sample Preparation:
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After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
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Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
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Quantification:
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Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.
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Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
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A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
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Data Analysis:
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Calculate the concentration in the original supernatant based on the dilution factor. The result is reported in mg/mL or mol/L.
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Diagram: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[8] While the traditional shake-flask method is an option, HPLC-based methods are often preferred for their speed, efficiency, and lower sample consumption.[7][9]
Protocol: RP-HPLC Method for logP Determination
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Principle: This method is based on the correlation between a compound's retention time on a reverse-phase (RP) HPLC column and its known logP value. A series of standard compounds with known logP values are used to create a calibration curve.
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Instrumentation and Conditions:
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Column: C18 stationary phase.
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Mobile Phase: Isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve good retention and peak shape for the standards and the test compound.
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Detection: UV detector at an appropriate wavelength.
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Procedure:
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Calibration: Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound. Record the retention time (t_R) for each standard.
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Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.
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Capacity Factor (k) Calculation: For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0
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Calibration Curve: Plot log(k) versus the known logP values for the standards. A linear relationship should be observed.
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Test Compound Analysis: Inject 2-acetamido-N,N-dimethylpropanamide under the identical HPLC conditions and determine its retention time and calculate its log(k).
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logP Determination: Interpolate the logP of the test compound from the calibration curve using its calculated log(k) value.
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Diagram: Logic for HPLC-based logP Determination
Caption: Logical flow for determining logP using a calibrated RP-HPLC method.
Proposed Synthesis Route
A plausible and efficient synthesis of 2-acetamido-N,N-dimethylpropanamide can be achieved through a standard peptide coupling reaction starting from the readily available N-acetyl-L-alanine.
Reaction Scheme:
N-acetyl-L-alanine + Dimethylamine → 2-acetamido-N,N-dimethylpropanamide
Detailed Protocol: Amide Coupling using HATU
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Reactant Preparation:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-alanine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).
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Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
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Amine Addition:
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Add a solution of dimethylamine (e.g., 2M in THF) (1.5 equivalents) dropwise to the activated acid mixture.
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Reaction Monitoring:
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Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
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Work-up and Purification:
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Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure 2-acetamido-N,N-dimethylpropanamide.
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Characterization:
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Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Conclusion
2-acetamido-N,N-dimethylpropanamide is a molecule of interest for medicinal chemists and drug development professionals due to its unique structural features, which mimic a modified peptide C-terminus. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a robust framework for its characterization. By combining predictive modeling with detailed, reliable experimental protocols for determining solubility and lipophilicity, researchers are well-equipped to generate the necessary data for their specific applications. The provided synthesis protocol offers a clear and efficient pathway to obtain this compound for further study. As the development of conformationally constrained peptides and peptidomimetics continues to be a fertile area of research, a thorough understanding of building blocks like 2-acetamido-N,N-dimethylpropanamide will be indispensable.
References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Properties of Amines and Amides | PDF. Scribd. [Link]
-
Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
-
Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Graphics and Modelling Society. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
Conformational Properties of N-acetyl-L-alanine N',N'-dimethylamide. PubMed. [Link]
-
N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc. [Link]
-
N,N-Dimethylpropionamide, 98+%. Thermo Scientific Alfa Aesar. [Link]
-
N,N-Dimethylpropanamide. Solubility of Things. [Link]
-
26.5 Amides – Structures, Properties and Naming. Open Library Publishing Platform. [Link]
-
Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]
-
Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Cardiff University. [Link]
-
N-Acetyl-L-alanine. PubChem. [Link]
-
Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. PMC. [Link]
-
Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]
-
Propanamide, N,N-dimethyl-. PubChem. [Link]
- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]
-
N-ACETYL-D-ALANINE. precisionFDA. [Link]
-
2-amino-N,N-dimethylpropanamide. PubChem. [Link]
Sources
- 1. Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CID 100979034 | C5H10NO+ | CID 100979034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylpropionamide | 758-96-3 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Acetyl-dl-alanine methylamide (CAS 34276-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc [chemsrc.com]
- 8. Propanamide, N,N-dimethyl- (CAS 758-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
(Image generated for illustrative purposes)